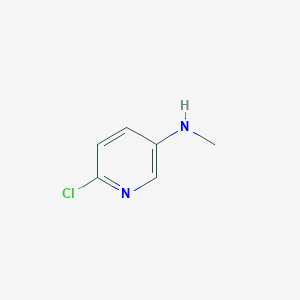

6-Chloro-N-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-8-5-2-3-6(7)9-4-5/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRYVKXHKZPNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120739-84-6 | |

| Record name | 6-chloro-N-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloro-N-methylpyridin-3-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Chloro-N-methylpyridin-3-amine

Introduction

This compound is a key heterocyclic building block in medicinal and agricultural chemistry. As a substituted pyridine, its unique electronic properties and strategically positioned functional groups—a nucleophilic secondary amine and a reactive chloro-substituent—make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules.[1][2] It is a crucial intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors, and is structurally related to neonicotinoid insecticides.[2][3] This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering field-proven insights into the rationale behind experimental choices and providing comprehensive, step-by-step protocols for researchers and drug development professionals.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several logical disconnections, leading to commercially available or readily accessible starting materials. The primary strategies involve forming the C-N bond of the methylamino group at different stages of the synthesis. Key precursors identified through this analysis include 2-chloro-5-nitropyridine and 6-chloronicotinic acid, which represent the starting points for the most common and reliable synthetic routes.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway 1: From 2-Chloro-5-nitropyridine

This is arguably the most classical and frequently employed route. It is a robust, two-step process that leverages the well-established chemistry of nitro group reduction followed by N-alkylation.

Step 1a: Reduction of 2-Chloro-5-nitropyridine

The initial step involves the reduction of the nitro group of 2-chloro-5-nitropyridine to a primary amine, yielding 6-chloropyridin-3-amine.

Mechanistic Insight: The choice of reducing agent is critical to ensure chemoselectivity. Catalytic hydrogenation (e.g., using H₂ gas with Pd/C or PtO₂) is highly effective and clean, as the only byproduct is water. Alternatively, metal/acid systems like tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder in acetic acid, are also widely used. These methods are advantageous in a laboratory setting as they do not require specialized high-pressure hydrogenation equipment. The tin(II) chloride reduction proceeds via a series of single-electron transfers from Sn(II) to the nitro group under acidic conditions.

Caption: Synthesis via reduction and N-methylation.

Step 1b: N-Methylation of 6-Chloropyridin-3-amine

The resulting 6-chloropyridin-3-amine is then methylated to afford the final product.

Mechanistic Insight: The Eschweiler-Clarke reaction is a premier choice for this transformation. It utilizes formic acid as the reducing agent and formaldehyde as the source of the methyl group. The reaction proceeds through the formation of an imine intermediate between the primary amine and formaldehyde, which is then reduced by formic acid (which in turn is oxidized to CO₂). This method is highly advantageous as it is a one-pot procedure, uses inexpensive reagents, and prevents over-alkylation (quaternization), which can be a problem with other methylating agents like methyl iodide.

Experimental Protocol (Pathway 1)

Part A: Synthesis of 6-Chloropyridin-3-amine from 2-Chloro-5-nitropyridine

-

Materials: 2-Chloro-5-nitropyridine, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate.

-

To a round-bottom flask, add 2-chloro-5-nitropyridine (1.0 equiv).

-

Add concentrated HCl and cool the mixture in an ice bath to 0 °C.

-

Add a solution of tin(II) chloride dihydrate (approx. 4-5 equiv) in concentrated HCl dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture over crushed ice and basify to pH > 10 by the slow addition of concentrated NaOH solution, ensuring the temperature is kept low.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 6-chloropyridin-3-amine, which can be purified by column chromatography or recrystallization.

Part B: Synthesis of this compound (Eschweiler-Clarke Reaction)

-

Materials: 6-Chloropyridin-3-amine, Formaldehyde (37% aq. solution), Formic acid (98-100%).

-

In a round-bottom flask, add 6-chloropyridin-3-amine (1.0 equiv), formaldehyde (approx. 1.5 equiv), and formic acid (approx. 3.0 equiv).

-

Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. Monitor the reaction for the cessation of CO₂ evolution.

-

Cool the mixture to room temperature and carefully add water.

-

Basify the solution with NaOH or sodium carbonate (Na₂CO₃) to pH > 9.

-

Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.[1]

Synthesis Pathway 2: From 6-Chloronicotinic Acid

This pathway offers an alternative route using a different commercially available starting material. The strategy involves converting the carboxylic acid functional group into the desired methylamine. This is typically achieved by first creating an amide and then reducing it.

Mechanistic Insight: The conversion of a carboxylic acid to a secondary amine can be a multi-step process. A highly efficient method involves first activating the carboxylic acid, commonly by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is then treated with methylamine to form 6-chloro-N-methylnicotinamide.[4] The subsequent reduction of the amide to the amine is a critical step. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes are required for this transformation. LiAlH₄ is a potent, non-selective reducing agent that readily reduces amides, esters, and carboxylic acids. Borane offers a slightly milder and more selective alternative.

Caption: Synthesis via amidation and subsequent reduction.

Experimental Protocol (Pathway 2)

Part A: Synthesis of 6-Chloro-N-methylnicotinamide [4]

-

Materials: 6-Chloronicotinic acid, Thionyl chloride (SOCl₂), Methylamine solution (e.g., 40% in water), Dioxane, Toluene.

-

Gently reflux a mixture of 6-chloronicotinic acid (1.0 equiv) and thionyl chloride (approx. 2.0 equiv) for 2-3 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 6-chloronicotinoyl chloride.

-

Dissolve the crude acid chloride in a suitable solvent mixture like dioxane/toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an aqueous solution of methylamine (excess) to the cooled solution, maintaining the temperature below 5 °C.

-

Allow the reaction to stir for an additional 2-3 hours while warming to room temperature.

-

Evaporate the solvent in vacuo. Stir the residue with water to precipitate the crude product.

-

Filter the solid, wash with water, and dry to obtain crude 6-chloro-N-methylnicotinamide.

Part B: Reduction of 6-Chloro-N-methylnicotinamide

-

Materials: 6-Chloro-N-methylnicotinamide, Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃•THF), Anhydrous Tetrahydrofuran (THF).

-

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (N₂ or Ar).

-

Suspend LiAlH₄ (approx. 1.5-2.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Add a solution of 6-chloro-N-methylnicotinamide (1.0 equiv) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete by TLC/LC-MS.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield the target compound, which can be purified by column chromatography.

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway 1 (from 2-Chloro-5-nitropyridine) | Pathway 2 (from 6-Chloronicotinic Acid) |

| Number of Steps | 2 | 2 (assuming acid chloride formation and amidation is one pot) |

| Starting Material Cost | Generally moderate | Generally moderate to low[3] |

| Key Reagents | SnCl₂ or H₂/Pd-C; Formaldehyde, Formic Acid | SOCl₂, Methylamine, LiAlH₄ or BH₃•THF |

| Safety & Handling | Use of strong acids. Eschweiler-Clarke generates CO₂. Catalytic hydrogenation requires pressure equipment. | Use of highly reactive and corrosive SOCl₂. Use of pyrophoric and water-reactive LiAlH₄ requires stringent anhydrous conditions and careful quenching. |

| Scalability | Good. Eschweiler-Clarke is a robust industrial reaction. Large-scale hydrogenation is common. | Challenging due to the hazards associated with LiAlH₄. Use of borane complexes can be more amenable to scale-up. |

| Overall Yield | Typically high | Generally good, but can be variable depending on the efficiency of the reduction step. |

| Waste Profile | Tin or iron salts if used. Catalytic methods are cleaner. | Aluminum salts from LiAlH₄ reduction require disposal. |

Conclusion

The synthesis of this compound can be reliably achieved through several strategic routes. The pathway commencing from 2-chloro-5-nitropyridine is often favored due to its operational simplicity, high yields, and the use of well-established, robust reactions like nitro group reduction and Eschweiler-Clarke N-methylation. The alternative route from 6-chloronicotinic acid provides a solid alternative, though it necessitates the use of more hazardous and moisture-sensitive reagents like LiAlH₄, which requires more stringent experimental control, particularly on a larger scale. The choice of pathway will ultimately depend on factors such as starting material availability and cost, scale of the synthesis, and the safety infrastructure available to the research or development team.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Chloro-N-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-N-methylpyridin-3-amine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development. This guide provides an in-depth analysis of the key physicochemical parameters of this compound, supported by established analytical methodologies. We will delve into the structural, physical, and chemical characteristics of this compound, offering both theoretical insights and practical experimental protocols.

Introduction: The Significance of this compound

This compound, with the CAS number 120739-84-6, is a substituted pyridine derivative. Its structure, featuring a chlorine atom and a methylamino group on the pyridine ring, makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The strategic placement of these functional groups allows for diverse chemical modifications, making it a valuable scaffold in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.

A comprehensive characterization of its physicochemical properties is the foundation for any successful application. These properties govern its behavior in both chemical reactions and biological systems, influencing factors such as solubility, permeability, and metabolic stability. This guide aims to provide a detailed overview of these critical parameters.

Core Physicochemical Properties

A molecule's identity and behavior are defined by its fundamental physicochemical properties. For this compound, these properties provide the initial roadmap for its handling, formulation, and application.

Chemical Structure and Identification

-

Chemical Name: this compound

-

Molecular Formula: C₆H₇ClN₂[1]

-

Molecular Weight: 142.59 g/mol [1]

-

SMILES: CNC1=CC=C(Cl)N=C1[1]

The structure of this compound is fundamental to its reactivity and interactions. The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring influences the electron density of the aromatic system, while the methylamino group can act as both a hydrogen bond donor and acceptor.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are computationally predicted and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Molecular Weight | 142.59 g/mol | ChemScene[1] |

| logP (Octanol-Water Partition Coefficient) | 1.7767 | ChemScene (Computed)[1] |

| Topological Polar Surface Area (TPSA) | 24.92 Ų | ChemScene (Computed)[1] |

| Hydrogen Bond Donors | 1 | ChemScene (Computed)[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene (Computed)[1] |

| Rotatable Bonds | 1 | ChemScene (Computed)[1] |

| Physical Form | Solid | Sigma-Aldrich |

In-Depth Analysis and Experimental Methodologies

To truly understand the utility of this compound, we must look beyond the numbers and examine the methodologies used to determine these properties. This section provides both the "what" and the "how," offering a deeper insight into the compound's behavior.

Lipophilicity: The Octanol-Water Partition Coefficient (logP)

Theoretical Insight: The logP value of 1.7767 indicates that this compound is moderately lipophilic.[1] This property is a critical determinant of a molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. A balanced logP is often sought in drug design to ensure adequate absorption and distribution without excessive accumulation in fatty tissues.

Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of a solute between two immiscible phases, n-octanol and water.

Workflow Diagram:

Caption: Workflow for logP determination using the Shake-Flask method.

Causality Behind Experimental Choices:

-

Pre-saturation of phases: This step is crucial to prevent volume changes during the experiment due to the mutual solubility of n-octanol and water, which would affect the accuracy of the concentration measurements.

-

Choice of analytical method (UV-Vis/HPLC): The selection depends on the compound's properties. A chromophore is necessary for UV-Vis detection. HPLC is a more universal and sensitive method, capable of separating the compound of interest from potential impurities.

Acidity/Basicity: The pKa Value

Theoretical Insight: The pKa of a molecule describes its tendency to ionize at a given pH. For this compound, there are two key nitrogen atoms that can be protonated: the pyridine ring nitrogen and the exocyclic amino nitrogen. The pyridine nitrogen is generally more basic than the amino group in 3-aminopyridines. The pKa of the pyridinium ion in 3-aminopyridine is predicted to be around 5.7.[5] The electron-withdrawing chlorine atom at the 6-position would be expected to decrease the basicity of the pyridine nitrogen, lowering its pKa. Understanding the pKa is vital for predicting the compound's charge state in physiological environments, which in turn affects its solubility, receptor binding, and off-target effects.

Experimental Protocol: Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Workflow Diagram:

Caption: Workflow for pKa determination via potentiometric titration.

Causality Behind Experimental Choices:

-

Use of a co-solvent: If the compound has low aqueous solubility, a co-solvent like methanol or DMSO may be necessary. The apparent pKa will then need to be corrected to obtain the aqueous pKa.

-

Slow, incremental addition of titrant: This ensures that the solution reaches equilibrium at each step, leading to an accurate titration curve.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

-

Storage: The compound should be stored at 4°C, protected from light.[1] Some suppliers recommend storage in a freezer under an inert atmosphere at -20°C.

-

Safety: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

The physicochemical properties of this compound provide a critical framework for its application in scientific research and development. This guide has offered a detailed examination of its key characteristics, moving beyond a simple tabulation of data to provide insights into the experimental methodologies and the rationale behind them. By understanding these fundamental properties, researchers can better predict the behavior of this versatile building block and unlock its full potential in the synthesis of novel molecules.

References

An In-Depth Technical Guide to the Synthesis of 6-Chloro-N-methylpyridin-3-amine: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-N-methylpyridin-3-amine is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its structural motif is present in a range of commercially significant compounds, making its efficient and scalable synthesis a subject of considerable interest in the chemical and pharmaceutical industries. This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, with a detailed focus on the selection of starting materials, reaction mechanisms, and step-by-step experimental protocols. The content is tailored for researchers and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights to inform synthetic route design and optimization.

Three principal synthetic disconnections for this compound will be explored in this guide:

-

Route 1: Nucleophilic Aromatic Substitution (SNAr) on a Dichloropyridine Framework.

-

Route 2: N-Methylation of a Pre-functionalized Aminopyridine.

-

Route 3: Reductive Amination of a Pyridine-3-carboxaldehyde Derivative.

Each route presents distinct advantages and challenges concerning starting material availability, cost, reaction efficiency, and scalability. This guide will dissect each pathway to provide a holistic understanding of the synthetic landscape for this crucial intermediate.

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dichloropyridine

This approach leverages the inherent electrophilicity of the pyridine ring, enhanced by the presence of two electron-withdrawing chlorine atoms, to facilitate nucleophilic attack by methylamine. The judicious choice of a di-substituted pyridine is paramount to direct the regioselectivity of the amination.

Starting Material: 2,5-Dichloropyridine

Chemical Structure:

Properties and Sourcing: 2,5-Dichloropyridine is a commercially available, crystalline solid.[1] Its procurement for research and development purposes is straightforward, with numerous chemical suppliers offering various grades of purity. For industrial-scale synthesis, cost-effectiveness and supplier reliability are key considerations.

Mechanistic Rationale and Regioselectivity

The nucleophilic aromatic substitution (SNAr) on dichloropyridines is a well-established transformation.[2][3] The pyridine nitrogen atom is strongly electron-withdrawing, which activates the α (2- and 6-) and γ (4-) positions towards nucleophilic attack. In the case of 2,5-dichloropyridine, the incoming nucleophile, methylamine, will preferentially attack one of the two chlorinated carbon centers.

The regioselectivity of this reaction is governed by the relative stability of the Meisenheimer-type intermediate formed upon nucleophilic attack. Attack at the C2 position is generally favored over the C5 position due to the ability of the adjacent ring nitrogen to stabilize the negative charge of the intermediate through resonance.[3]

Experimental Protocol: Synthesis of this compound from 2,5-Dichloropyridine

This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.

Materials:

-

2,5-Dichloropyridine

-

Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)

-

A suitable high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or a sealed tube with a lower boiling point solvent)

-

A non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the HCl byproduct.

Procedure:

-

To a pressure-rated reaction vessel, add 2,5-dichloropyridine (1.0 eq.) and the chosen solvent.

-

Add the non-nucleophilic base (1.1 - 1.5 eq.).

-

Introduce the methylamine solution or gas (1.1 - 2.0 eq.).

-

Seal the vessel and heat the reaction mixture to a temperature typically ranging from 100 to 150 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (the salt of the base and HCl) is present, it can be removed by filtration.

-

The crude product is then isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) from an aqueous workup.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 2,5-Dichloropyridine | Methylamine, K₂CO₃ | NMP | 120 | 12-24 | 75-85 | >98 |

Route 2: N-Methylation of 5-Amino-2-chloropyridine

This strategy introduces the methyl group in the final step, starting from a commercially available aminopyridine derivative. The key challenge in this approach is to achieve selective mono-methylation of the amino group without affecting the pyridine nitrogen or causing over-methylation.

Starting Material: 5-Amino-2-chloropyridine

Chemical Structure:

Properties and Sourcing: 5-Amino-2-chloropyridine is a readily available solid compound.[4] It serves as a common starting material in various synthetic campaigns and can be procured from numerous chemical suppliers.

Mechanistic Rationale: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[5][6] This reaction utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts.[5] For a primary amine, the reaction proceeds in two stages to introduce two methyl groups. By carefully controlling the stoichiometry of the reagents, it is possible to favor the formation of the mono-methylated product.

The mechanism involves the initial formation of an imine between the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. The formic acid is oxidized to carbon dioxide in the process.[7]

Experimental Protocol: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is adapted from general procedures for the Eschweiler-Clarke reaction and may require optimization.

Materials:

-

5-Amino-2-chloropyridine

-

Formaldehyde (as a 37% aqueous solution)

-

Formic acid (88-98%)

Procedure:

-

To a round-bottom flask, add 5-amino-2-chloropyridine (1.0 eq.).

-

Add formaldehyde solution (1.1 - 1.5 eq.).

-

Slowly add formic acid (2.0 - 3.0 eq.) to the mixture. The addition is exothermic, and the temperature should be controlled with an ice bath if necessary.

-

Heat the reaction mixture to reflux (typically around 100 °C) and maintain for several hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. Be cautious as carbon dioxide will be evolved.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 5-Amino-2-chloropyridine | Formaldehyde, Formic Acid | 100 | 4-8 | 70-80 | >97 |

Route 3: Reductive Amination of 6-Chloronicotinaldehyde

This pathway involves the formation of an imine between 6-chloronicotinaldehyde and methylamine, followed by in-situ reduction to the target amine. This one-pot procedure is often favored for its efficiency and atom economy.[8]

Starting Material: 6-Chloronicotinaldehyde

Chemical Structure:

Properties and Sourcing: 6-Chloronicotinaldehyde is a commercially available solid.[9] Its synthesis typically involves the oxidation of 6-chloro-3-pyridinemethanol, which in turn can be prepared from the corresponding carboxylic acid.

Mechanistic Rationale: One-Pot Imine Formation and Reduction

Reductive amination is a powerful tool for C-N bond formation.[8] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to an imine or iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond to afford the amine. A key advantage of modern reductive amination protocols is the use of mild reducing agents that do not readily reduce the starting aldehyde, thus allowing for a one-pot procedure. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this purpose.[10][11]

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol is based on general procedures for reductive amination using sodium triacetoxyborohydride.[10][12]

Materials:

-

6-Chloronicotinaldehyde

-

Methylamine (as a solution in THF or as a hydrochloride salt with a base)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF))

-

Acetic acid (catalytic amount, optional)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 6-chloronicotinaldehyde (1.0 eq.) in the chosen anhydrous solvent.

-

Add the methylamine solution (1.1 - 1.5 eq.). If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.1 eq.) to liberate the free amine.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

-

Add sodium triacetoxyborohydride (1.2 - 1.5 eq.) portion-wise to the reaction mixture. The addition may be slightly exothermic.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 6-Chloronicotinaldehyde | Methylamine, NaBH(OAc)₃ | DCE | 25 | 2-6 | 85-95 | >98 |

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Key Advantages | Key Challenges |

| 1. Nucleophilic Aromatic Substitution | 2,5-Dichloropyridine | Direct, potentially cost-effective at scale. | Regioselectivity can be an issue, may require harsh conditions (high temperature/pressure). |

| 2. N-Methylation | 5-Amino-2-chloropyridine | Readily available starting material, well-established reaction. | Potential for over-methylation, requires careful control of stoichiometry. |

| 3. Reductive Amination | 6-Chloronicotinaldehyde | High yielding, mild reaction conditions, excellent atom economy. | The starting aldehyde may be more expensive than the starting materials for other routes. |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct synthetic strategies, each with its own set of advantages and considerations. The choice of the optimal route will depend on a variety of factors, including the scale of the synthesis, the cost and availability of starting materials, and the desired purity of the final product.

-

Nucleophilic aromatic substitution offers a direct approach but requires careful control to ensure the desired regioselectivity.

-

N-methylation via the Eschweiler-Clarke reaction provides a reliable method for the final-step introduction of the methyl group, with a lower risk of over-alkylation compared to other methylation techniques.

-

Reductive amination stands out as a highly efficient and mild one-pot procedure, often providing the highest yields, albeit potentially with a higher initial cost for the starting aldehyde.

This in-depth guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions when designing a synthetic strategy for this compound. The provided protocols serve as a starting point for laboratory execution, with the understanding that optimization is a key component of successful chemical synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-氨基-2-氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gctlc.org [gctlc.org]

- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 11. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reaction Mechanism and Synthesis of 6-Chloro-N-methylpyridin-3-amine

Abstract

6-Chloro-N-methylpyridin-3-amine is a pivotal intermediate in the synthesis of various high-value chemical entities, particularly within the agrochemical and pharmaceutical industries. Its structural motif is a core component of several commercial products. This guide provides an in-depth analysis of the prevalent reaction mechanisms for its formation, targeting researchers and process chemists. We will dissect a classical, multi-step pathway involving a Hofmann rearrangement followed by N-methylation via reductive amination, and contrast it with a modern, convergent approach utilizing palladium-catalyzed Buchwald-Hartwig amination. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and process validation. Detailed mechanistic diagrams, comparative data, and a full experimental protocol are provided to bridge theoretical understanding with practical application.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a cornerstone of medicinal and agricultural chemistry, and its functionalization dictates biological activity. This compound, with its specific substitution pattern—a halogen for cross-coupling, a primary amine for derivatization, and a methyl group influencing solubility and binding—represents a versatile building block. It is a known metabolite and a key precursor for neonicotinoid insecticides like Acetamiprid.[1][2] Understanding its synthesis is crucial for the development of novel analogues and the optimization of existing manufacturing processes. This document explores the chemical logic behind its formation, providing a robust framework for scientific professionals.

Primary Synthesis Pathway: A Two-Stage Approach

A fundamentally sound and widely understood route to this compound involves the initial synthesis of its primary amine precursor, 6-Chloropyridin-3-amine, followed by a selective N-methylation.

Stage 1: Synthesis of 6-Chloropyridin-3-amine via Hofmann Rearrangement

The Hofmann rearrangement is a classic and reliable method for converting a primary amide into a primary amine with one fewer carbon atom.[3] The synthesis begins with the readily available 6-chloronicotinic acid.[4][5][6] This acid is first converted to its corresponding primary amide, 6-chloronicotinamide, through standard methods (e.g., activation to an acyl chloride followed by reaction with ammonia). The subsequent Hofmann rearrangement is the key mechanistic step.

Mechanistic Breakdown:

The reaction is typically conducted using bromine in a strong aqueous base like sodium hydroxide, which forms sodium hypobromite in situ.[3]

-

Deprotonation and N-Bromination: The amide N-H proton is acidic and is abstracted by the hydroxide base to form an anion. This anion then acts as a nucleophile, attacking bromine in an α-substitution to yield an N-bromoamide intermediate.

-

Second Deprotonation: The remaining amide proton is now even more acidic due to the electron-withdrawing effect of the adjacent bromine and carbonyl group. A second deprotonation by the base generates a bromoamide anion.

-

Rearrangement to Isocyanate: This is the rate-determining step. The bromoamide anion undergoes a concerted rearrangement. The pyridyl group (R) attached to the carbonyl carbon migrates to the nitrogen atom, simultaneously displacing the bromide ion as a leaving group. This concerted process avoids the formation of a high-energy nitrene intermediate and produces a 6-chloro-3-pyridyl isocyanate.[3][7]

-

Hydrolysis to Amine: The isocyanate intermediate is not isolated. Under the aqueous basic conditions, it rapidly undergoes nucleophilic attack by water (or hydroxide) to form a carbamic acid. Carbamic acids are inherently unstable and spontaneously decarboxylate (lose CO₂) to yield the final product, 6-Chloropyridin-3-amine.[3][8]

Caption: Hofmann rearrangement pathway from 6-chloronicotinamide.

Stage 2: N-Methylation via Reductive Amination

With 6-Chloropyridin-3-amine in hand, the final step is selective mono-methylation. While direct alkylation with a methyl halide is possible, it often leads to over-alkylation (formation of a tertiary amine) and is difficult to control. Reductive amination is a superior method for achieving clean, controlled N-alkylation.[9]

Mechanistic Breakdown:

This process involves two key stages: the formation of an iminium ion and its subsequent reduction.[10][11]

-

Iminium Ion Formation: The primary amine (6-Chloropyridin-3-amine) acts as a nucleophile and attacks the carbonyl carbon of formaldehyde. This reaction is typically catalyzed by mild acid. The initial adduct undergoes dehydration to form a transient imine, which is quickly protonated under the acidic conditions to form a more stable and electrophilic iminium ion.

-

Hydride Reduction: A mild and selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced.[9] These reagents are gentle enough not to reduce the starting aldehyde but are sufficiently reactive to reduce the electrophilic iminium ion. A hydride ion (H⁻) from the reducing agent attacks the carbon of the C=N⁺ bond, breaking the pi bond and delivering the methyl group to the nitrogen, thus forming the final secondary amine product, this compound.

Caption: N-methylation via reductive amination.

Alternative Pathway: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents a paradigm shift in C-N bond formation, utilizing a palladium catalyst to directly couple an aryl halide with an amine.[12][13] This method offers a more convergent and often more efficient route, potentially avoiding the multiple steps of the classical approach. To synthesize this compound, this reaction would couple a suitable di-halogenated pyridine, such as 3-bromo-6-chloropyridine, with methylamine.

Mechanistic Breakdown (Catalytic Cycle):

The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[12][14]

-

Oxidative Addition: A coordinatively unsaturated Pd(0) complex, generated in situ, reacts with the aryl halide (3-bromo-6-chloropyridine). The palladium atom inserts itself into the carbon-bromine bond (which is more reactive than the carbon-chlorine bond), forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine (methylamine) coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium amido complex.

-

Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Comparative Analysis & Experimental Considerations

| Feature | Pathway 1: Hofmann + Reductive Amination | Pathway 2: Buchwald-Hartwig Amination |

| Starting Materials | 6-Chloronicotinic acid, Bromine, NaOH, Formaldehyde | 3-Bromo-6-chloropyridine, Methylamine |

| Key Reagents | Strong base, Halogen, Hydride reducing agent | Palladium catalyst, Phosphine ligand, Strong base |

| Number of Steps | Multi-step (amide formation, rearrangement, amination) | Typically a single catalytic step |

| Atom Economy | Lower, due to loss of CO₂ and use of stoichiometric reagents | Higher, as it is a cross-coupling reaction |

| Process Control | Well-established, robust classical reactions.[3] | Requires strict exclusion of air/moisture; catalyst/ligand screening may be needed.[12][15] |

| Advantages | Avoids expensive transition metal catalysts; uses common reagents. | High efficiency, excellent functional group tolerance, convergent.[14] |

| Disadvantages | Use of hazardous bromine; lower overall yield over multiple steps. | Catalyst cost and toxicity; potential for difficult purification. |

Detailed Experimental Protocol (Primary Pathway)

This protocol is a representative synthesis based on the principles of the Hofmann rearrangement and reductive amination.

Part A: Synthesis of 6-Chloropyridin-3-amine

-

Amide Formation: To a solution of 6-chloronicotinic acid (1 equiv.) in an appropriate solvent (e.g., toluene with catalytic DMF), add thionyl chloride (1.2 equiv.) dropwise at 0 °C. Heat the mixture to reflux for 2-3 hours. Cool to room temperature and concentrate in vacuo. Dissolve the crude acyl chloride in a suitable solvent (e.g., THF) and add it slowly to a cooled (0 °C) solution of concentrated aqueous ammonia (excess). Stir for 1 hour, then extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 6-chloronicotinamide.

-

Hofmann Rearrangement: Prepare a fresh solution of sodium hypobromite by adding bromine (1.1 equiv.) to a cold (0-5 °C) solution of sodium hydroxide (4-5 equiv.) in water. To this solution, add the crude 6-chloronicotinamide portion-wise, maintaining the temperature below 10 °C. After the addition is complete, slowly warm the reaction mixture to 70-80 °C and hold for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS). Cool the mixture, extract the product with dichloromethane, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography (silica gel) to obtain pure 6-Chloropyridin-3-amine.

Part B: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 6-Chloropyridin-3-amine (1 equiv.) in methanol. Add aqueous formaldehyde (37% solution, 1.5 equiv.) followed by acetic acid to adjust the pH to approximately 5-6.

-

Reduction: To the stirring solution, add sodium cyanoborohydride (1.5 equiv.) portion-wise at room temperature. Caution: NaBH₃CN is toxic and releases HCN gas under strongly acidic conditions.

-

Work-up: Stir the reaction for 12-24 hours. Quench the reaction by carefully adding aqueous NaOH solution until basic. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel chromatography to yield this compound.

Conclusion

The synthesis of this compound can be approached through multiple mechanistic pathways, each with distinct advantages and challenges. The classical route, leveraging the Hofmann rearrangement and reductive amination, is a robust, well-understood process built on fundamental organic transformations. In contrast, the modern Buchwald-Hartwig amination offers a more elegant and convergent solution, reflecting the power of transition metal catalysis in modern synthetic chemistry. The choice of synthetic route in a research or industrial setting will ultimately depend on factors such as cost of goods, scalability, process safety, and available equipment. A thorough understanding of the underlying mechanisms, as detailed in this guide, is paramount for making informed decisions and achieving successful synthetic outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 5. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Chloronicotinic acid [webbook.nist.gov]

- 7. youtube.com [youtube.com]

- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

Part 1: Foundational Computational Methodologies: The Quantum Chemical Toolkit

An In-depth Technical Guide to the Theoretical Study of 6-Chloro-N-methylpyridin-3-amine

Introduction: The Strategic Importance of the Substituted Aminopyridine Scaffold

The 6-chloro-3-aminopyridine framework is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for a diverse array of biologically active compounds. Its derivatives have shown significant therapeutic potential, targeting diseases ranging from cancer to neurological disorders. The molecule of interest, this compound, introduces a methyl group to the exocyclic amine, a subtle modification that can profoundly impact its physicochemical properties, conformational preferences, and biological activity.

While extensive experimental data exists for the parent compound, 6-chloropyridin-3-amine, a comprehensive body of theoretical research specifically focused on its N-methylated analogue is less prevalent in public-domain literature. This guide, therefore, serves as a foundational resource, outlining the robust theoretical and computational methodologies that can be applied to elucidate the structural, electronic, and reactivity properties of this compound. By leveraging established computational protocols for analogous substituted pyridines, we provide a predictive roadmap for researchers, scientists, and drug development professionals to understand and harness the potential of this specific molecule.

The bedrock of any theoretical investigation into a molecule like this compound is quantum chemistry. These methods allow us to solve, or approximate solutions to, the Schrödinger equation for the molecule, yielding a wealth of information about its behavior at the electronic level.

Expertise in Method Selection: Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[1][2] Unlike more computationally demanding ab initio methods like Møller-Plesset perturbation theory (MP2), DFT calculates the electron density of the system rather than the full many-electron wavefunction.[3][4]

The choice of functional and basis set is critical for obtaining meaningful results.

-

Functional: The B3LYP hybrid functional is a proven workhorse, combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It reliably predicts geometries, electronic properties, and vibrational frequencies for a wide range of organic molecules.[5][6]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is highly recommended. This designation indicates a triple-zeta quality basis set, augmented with diffuse functions (++) on heavy atoms and hydrogen to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron density distributions, which is crucial for describing π-systems and strained rings.[3][4]

The following diagram outlines a typical workflow for a comprehensive theoretical study, from initial structure input to the analysis of key chemical properties.

Caption: General workflow for a theoretical study of a small molecule.

Part 2: Molecular Geometry and Conformational Preferences

Before any electronic properties can be accurately predicted, the molecule's lowest-energy three-dimensional structure must be determined through geometry optimization. For this compound, this process involves not just finding the equilibrium bond lengths and angles but also exploring its conformational and tautomeric landscape.

Tautomerism: The Amino vs. Imino Forms

Aminopyridines can exist in tautomeric equilibrium with their corresponding pyridinimine forms.[7] DFT calculations are exceptionally well-suited to determine the relative stability of these tautomers. By calculating the total electronic energy of the optimized geometry for each form, we can predict the dominant species in the gas phase. For 2-aminopyridine derivatives, the canonical amino form is overwhelmingly more stable than the imino tautomer.[3][4] A similar preference is strongly predicted for this compound.

Conformational Analysis

The presence of the N-methyl group introduces a rotational degree of freedom around the C3-N bond. While the barrier to this rotation is expected to be low, identifying the global minimum conformation is essential. Furthermore, the amino group itself can exhibit planar or pyramidal geometry. Theoretical calculations can quantify the energy barrier for the nitrogen inversion of the amino group, which is typically very low for aminopyridines, indicating rapid inversion at room temperature.[4][7]

Table 1: Predicted Geometric Parameters for a Model Aminopyridine The following table presents DFT-calculated geometric parameters for a related molecule, 2-amino-3-methylpyridine, which serves as a proxy for the structural features expected in our target molecule.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-NH(CH₃) | ~1.38 Å |

| Bond Angle | C2-N1-C6 | ~117° |

| Dihedral Angle | C4-C3-N-C(methyl) | ~0° or 180° (planar or anti-planar) |

Note: C-Cl bond length is an estimate based on typical chloropyridine structures.

Part 3: Electronic Structure and Chemical Reactivity

The arrangement of electrons within a molecule dictates its reactivity. DFT provides powerful tools to visualize and quantify this arrangement, allowing us to predict how this compound will interact with other molecules, including biological targets.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[8][9]

-

HOMO: Represents the outermost electrons and indicates the molecule's ability to donate electrons (nucleophilicity).

-

LUMO: Represents the lowest-energy empty orbital and indicates the molecule's ability to accept electrons (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[1][10] The presence of the electron-donating amino group and the electron-withdrawing chlorine atom will significantly influence the energies and spatial distribution of these orbitals.

Molecular Electrostatic Potential (MEP)

An MEP map provides an intuitive, color-coded visualization of the electrostatic potential on the molecule's electron density surface.[11][12] It is an invaluable tool for identifying reactive sites:

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as the lone pair on the pyridine nitrogen and potentially the amino group. These are sites for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms bonded to heteroatoms. These are sites for nucleophilic attack.

Caption: Frontier Molecular Orbital (FMO) interaction diagram.

Reactivity Descriptors

From the HOMO and LUMO energies, several quantitative reactivity descriptors can be calculated to provide deeper insights.[13][14]

Table 2: Key Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. |

These descriptors are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies.

Part 4: Application in Drug Discovery and Development

The ultimate goal of theoretical studies in a pharmaceutical context is to accelerate the drug discovery pipeline. The calculated descriptors for this compound can be directly applied in predictive modeling.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling aims to build statistically significant correlations between the structural/electronic properties of a series of molecules and their measured biological activity.[15][16] By calculating descriptors (like those in Table 2, along with others such as dipole moment and polar surface area) for a library of this compound analogues, a predictive model can be developed.[17][18] This model can then be used to estimate the activity of novel, yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein receptor.[19][20] Using the DFT-optimized 3D structure of this compound, we can simulate its binding within the active site of a relevant kinase or enzyme.[21][22] The docking results provide a binding score, which estimates the binding affinity, and visualizes key intermolecular interactions like hydrogen bonds and hydrophobic contacts, offering a rationale for the molecule's activity at the atomic level.[23]

Caption: A typical workflow integrating QSAR and Molecular Docking.

Conclusion

While direct experimental and theoretical data on this compound may be emerging, the computational chemistry toolkit provides a powerful and predictive path forward. Through the judicious application of Density Functional Theory, researchers can build a comprehensive in silico profile of this molecule, from its most stable 3D structure to its electronic landscape and reactivity. This theoretical foundation is not merely an academic exercise; it is a critical, cost-effective strategy to rationalize molecular properties, predict biological activity through QSAR and molecular docking, and ultimately guide the design of more potent and selective therapeutic agents. The methodologies outlined in this guide provide a self-validating system for the theoretical exploration of this promising medicinal chemistry scaffold.

References

- 1. d-nb.info [d-nb.info]

- 2. electrochemsci.org [electrochemsci.org]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. wuxibiology.com [wuxibiology.com]

- 10. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. ias.ac.in [ias.ac.in]

- 14. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]

- 15. 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. QSAR of aminopyrido[2,3-d]pyrimidin-7-yl derivatives: anticancer drug design by computed descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3D-QSAR and docking studies of aminopyridine carboxamide inhibitors of c-Jun N-terminal kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 19. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journaljpri.com [journaljpri.com]

- 21. 3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 22. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-N-methylpyridin-3-amine

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of 6-Chloro-N-methylpyridin-3-amine. Recognizing the limited availability of public data on this specific molecule, this document emphasizes robust experimental design and validated methodologies. It is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to generate the critical data required for advancing pharmaceutical research and development. The protocols herein are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and established scientific principles, ensuring data integrity and regulatory relevance.

Introduction: The Significance of this compound in Drug Discovery

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The pyridine scaffold is a privileged structure, frequently incorporated into a wide array of therapeutic agents due to its ability to engage in various biological interactions. The specific substitution pattern of a chlorine atom, an N-methyl group, and an amine function on the pyridine ring of this particular molecule suggests its potential as a key intermediate or a pharmacologically active compound.

A thorough understanding of the physicochemical properties of this compound is paramount for its successful development. Solubility directly impacts bioavailability, formulation strategies, and the design of synthetic routes. Stability, on the other hand, is a critical quality attribute that influences shelf-life, storage conditions, and the safety profile of any potential drug candidate. This guide provides the foundational knowledge and detailed protocols to systematically evaluate these crucial parameters.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented below. It is important to note that experimental data, particularly for solubility, is not extensively available in the public domain.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | ChemScene[1] |

| Molecular Weight | 142.59 g/mol | ChemScene[1] |

| Appearance | Solid (predicted) | - |

| pKa (predicted) | The pyridine nitrogen and the exocyclic amine will have distinct pKa values, influencing solubility and behavior at different pH levels. The N-methyl group will slightly increase the basicity of the amine compared to a primary amine. | - |

| LogP (computed) | 1.7767 | ChemScene[1] |

Solubility Profiling: A Gateway to Formulation and Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dictates the feasibility of various dosage forms. For this compound, a comprehensive solubility profile across a range of aqueous and organic solvents is essential.

Theoretical Considerations

The structure of this compound, with its heterocyclic aromatic ring, a halogen substituent, and two nitrogen atoms, suggests a molecule with moderate polarity. The presence of the amine and pyridine nitrogen atoms provides sites for hydrogen bonding, which may enhance solubility in polar protic solvents. The N-methyl group and the chloropyridine core contribute to its lipophilicity, suggesting potential solubility in organic solvents. The basic nature of the amine and pyridine nitrogen indicates that the aqueous solubility will be pH-dependent.

Experimental Determination of Aqueous Solubility (pH-Dependent)

The following protocol is based on the isothermal shake-flask method, a widely accepted technique for determining equilibrium solubility, and aligns with recommendations from the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[2][3][4]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers across a physiologically relevant pH range (pH 1.2 to 6.8) at 37 ± 1 °C.[2]

Protocol 2.2.1: pH-Dependent Aqueous Solubility Determination

-

Preparation of Buffers: Prepare aqueous buffers at a minimum of three pH levels: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[2]

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to 37 ± 1 °C. Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be necessary to determine the optimal equilibration time.[3]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]

-

Data Analysis: Calculate the solubility in mg/mL and mol/L for each pH value. Perform at least three replicate determinations for each condition.[2]

Experimental Determination of Organic Solubility

Understanding the solubility in organic solvents is critical for synthetic route optimization, purification, and the development of non-aqueous formulations.

Objective: To determine the solubility of this compound in a range of common organic solvents at a defined temperature (e.g., 25 °C).

Protocol 2.3.1: Organic Solvent Solubility Determination

-

Solvent Selection: Select a range of organic solvents with varying polarities, such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[6]

-

Methodology: Follow the isothermal shake-flask method as described in Protocol 2.2.1, using the selected organic solvents instead of aqueous buffers and maintaining a constant temperature (e.g., 25 °C).

-

Quantification: The concentration of the dissolved compound can be determined gravimetrically (after careful solvent evaporation) or, more accurately, by a validated HPLC method.[6]

The following diagram outlines the workflow for solubility determination.

Caption: Workflow for Aqueous and Organic Solubility Determination.

Stability Profiling and Forced Degradation Studies

Stability testing is a non-negotiable aspect of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are intentionally designed to accelerate the degradation process to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7]

Theoretical Considerations for Stability

The this compound molecule possesses several functional groups that could be susceptible to degradation:

-

Hydrolysis: The chloro-substituent on the electron-deficient pyridine ring may be susceptible to nucleophilic substitution by water, particularly at non-neutral pH.

-

Oxidation: The amine functionality and the electron-rich pyridine ring could be prone to oxidative degradation.

-

Photodegradation: Aromatic systems, such as the pyridine ring, can absorb UV light, potentially leading to photolytic degradation.

-

Thermal Degradation: Elevated temperatures can provide the energy required to initiate various degradation reactions.[8][9]

Design of Forced Degradation Studies

The following protocols are designed in accordance with ICH Q1A(R2) guidelines to evaluate the stability of this compound under various stress conditions.[7] The goal is to achieve a target degradation of 5-20%.[10]

Protocol 3.2.1: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[10]

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl. Store at room temperature and 60°C.

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH. Store at room temperature and 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Time Points: Sample the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis:

-

Prior to analysis, neutralize the acidic and basic samples.

-

Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method, preferably with both UV and mass spectrometric (MS) detection (HPLC-UV/MS) to identify and quantify the parent compound and any degradation products.[11]

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound.

-

Determine the peak purity of the parent compound.

-

Identify and, where possible, characterize the structure of the major degradation products using MS and other spectroscopic techniques.

-

Propose potential degradation pathways.

-

The following diagram illustrates the workflow for a forced degradation study.

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the chemistry of related compounds, the following degradation pathways can be hypothesized for this compound. These pathways would need to be confirmed by experimental data from the forced degradation studies.

Caption: Hypothesized Degradation Pathways.

Analytical Methodologies

A robust, validated, stability-indicating analytical method is the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Recommended HPLC Method Parameters

-

Column: A C18 reversed-phase column is a good starting point for method development.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is often effective for separating the parent compound from its degradation products.[12][13]

-

Detection: A photodiode array (PDA) detector is useful for assessing peak purity and selecting the optimal detection wavelength. Mass spectrometric (MS) detection is invaluable for identifying unknown degradation products.[14]

-

Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion and Future Perspectives

This guide has outlined a systematic and scientifically rigorous approach to determining the solubility and stability of this compound. While pre-existing data for this specific molecule is scarce, the provided protocols, grounded in authoritative guidelines, empower researchers to generate the high-quality data necessary for informed decision-making in the drug development process.

The experimental determination of the pH-solubility profile will be crucial for predicting oral absorption and guiding formulation development. The forced degradation studies will not only establish the intrinsic stability of the molecule but also provide a validated analytical method for its quality control. The insights gained from these studies are fundamental to advancing this compound from a promising chemical entity to a potential therapeutic agent.

References

- 1. chemscene.com [chemscene.com]

- 2. who.int [who.int]

- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 4. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 5. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pharmasm.com [pharmasm.com]

- 8. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. helixchrom.com [helixchrom.com]

- 13. helixchrom.com [helixchrom.com]

- 14. ptfarm.pl [ptfarm.pl]

A Technical Guide to the Retrosynthetic Analysis of 6-Chloro-N-methylpyridin-3-amine

Abstract

6-Chloro-N-methylpyridin-3-amine is a pivotal structural motif in contemporary medicinal chemistry, serving as a key building block in the synthesis of numerous pharmaceutical agents. Its strategic importance necessitates a robust and versatile synthetic methodology. This in-depth technical guide provides a comprehensive retrosynthetic analysis of this compound, dissecting the molecule to reveal logical and efficient synthetic pathways. We will explore two primary retrosynthetic disconnections, evaluating the merits and challenges of each approach. The discussion will be grounded in the principles of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols for key transformations are provided, alongside a comparative analysis of reaction conditions and yields. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of heterocyclic chemistry and optimize the synthesis of this critical intermediate.

Introduction: The Significance of this compound in Drug Discovery

The substituted pyridine core is a privileged scaffold in drug design, owing to its ability to engage in a variety of non-covalent interactions with biological targets. Among the vast landscape of pyridine derivatives, this compound has emerged as a particularly valuable synthon. The chlorine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, while the N-methylamino group at the 3-position can act as a crucial hydrogen bond donor or acceptor. This unique combination of functionalities has led to its incorporation into a diverse array of therapeutic agents, targeting a wide range of diseases. A thorough understanding of its synthesis is therefore paramount for any drug development program that utilizes this key intermediate.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals two primary and logical disconnection strategies. These pathways are centered on the formation of the C-N bond, a key step in the assembly of the final molecule.

Diagram 1: Retrosynthetic Pathways for this compound

Caption: Two primary retrosynthetic routes to the target molecule.

Pathway A focuses on the late-stage introduction of the methyl group via methylation of a primary amine precursor, 6-chloro-3-aminopyridine. This approach is attractive due to the commercial availability of the starting amine.

Pathway B involves the direct amination of a suitable pyridine precursor with methylamine. This strategy can be more atom-economical but relies on the careful selection of the starting pyridine to ensure regioselectivity.

Pathway A: Synthesis via Methylation of 6-Chloro-3-aminopyridine

This pathway commences with the readily available 6-chloro-3-aminopyridine and introduces the methyl group in the final step. The key challenge in this route lies in controlling the degree of methylation to avoid the formation of the undesired dimethylated by-product.

Step 1: Synthesis of the Precursor, 6-Chloro-3-aminopyridine

While 6-chloro-3-aminopyridine is commercially available, understanding its synthesis provides valuable context. A common laboratory-scale preparation involves the reduction of a nitro-group precursor.